molecular formula C12H9BrF3NO2 B1413902 Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate CAS No. 1805522-82-0

Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate

Cat. No.: B1413902
CAS No.: 1805522-82-0
M. Wt: 336.1 g/mol
InChI Key: ZOUGVBGRQZANSM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate is a chemical compound with the molecular formula C12H9BrF3NO2 and a molecular weight of 336.1 g/mol This compound is of interest due to its unique structural features, which include a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate typically involves the bromination of a suitable precursor, followed by the introduction of the cyano and trifluoromethyl groups. One common method involves the following steps:

    Bromination: A phenylacetate derivative is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Cyano Group Introduction: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

    Substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized phenyl derivatives such as quinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-6-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate: Similar structure but with different positions of the cyano and trifluoromethyl groups.

    Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate: Another positional isomer with the trifluoromethyl group at the 5-position.

    Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate: Similar compound with the trifluoromethyl group at the 4-position.

Properties

IUPAC Name

ethyl 2-[2-bromo-3-cyano-6-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-9(12(14,15)16)4-3-7(6-17)11(8)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUGVBGRQZANSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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